pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Overview
Description
Pentadecacyclo[377112,1003,2404,905,2206,1907,1608,13025,46027,44030,43033,42036,41040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene is a highly complex organic compound characterized by its intricate cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including cyclization reactions, ring-closing metathesis, and other advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound, if feasible, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a model system to study complex ring structures and their reactivity.
Biology
In biology, it might be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, researchers could explore its potential as a drug candidate, particularly if it exhibits unique biological activity.
Industry
In industry, this compound could find applications in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins, altering enzyme activity, or interacting with cellular membranes. The pathways involved would be elucidated through detailed biochemical and biophysical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other polycyclic organic molecules with complex ring structures, such as:
- Decacyclo[20.8.0.02,21.03,18.04,15.05,12.06,9.07,10.08,13.011,20.014,19.016,17]hexacosa-1(21),2,4(15),5(12),6(9),7(10),8(13),11,14,16,18,20-dodecaene
- Tetradecacyclo[30.8.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Uniqueness
The uniqueness of pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene lies in its specific ring structure and the potential for unique chemical reactivity and biological activity.
Properties
IUPAC Name |
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-5-23-9-13-27-17-31-33-19-29-15-11-25-7-3-22-4-8-26-12-16-30-20-34(46(33)48-43(29)39(25)36(22)40(26)44(30)48)32-18-28-14-10-24-6-2-21(1)35-37(23)41(27)47(45(31)32)42(28)38(24)35/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPWDVCEMZLGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=C7C8=CC9=C1C4=C(C=CC5=C4C4=C(C=C5)C=CC5=CC(=C8C1=C54)C1=C7C6=C3C(=C1)C=C2)C=C9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348352 | |
Record name | Benzo[1,2,3-bc:4,5,6-b'c']dicoronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98570-53-7 | |
Record name | Benzo[1,2,3-bc:4,5,6-b'c′]dicoronene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98570-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[1,2,3-bc:4,5,6-b'c']dicoronene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICORONYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BX8DTC7R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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